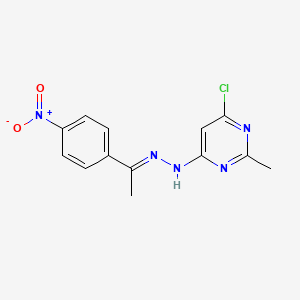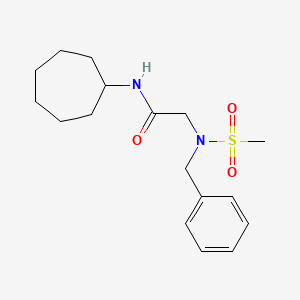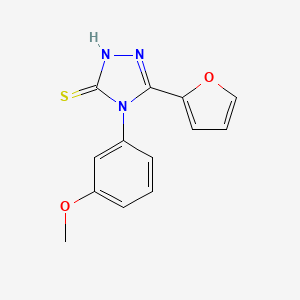
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CM-272, belongs to the class of thiourea derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea can alter the expression of genes involved in cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have several biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. In addition, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its high purity and good yield. This makes it easy to obtain and use in experiments. However, one limitation is that it can be expensive to synthesize, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea. One area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to study its potential use in treating other diseases, such as inflammation-related disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea and how it interacts with other molecules in the body.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 3-chloro-2-methylbenzenamine with 4-methoxybenzyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea with good purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-cancer properties. Studies have shown that N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)thiourea can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-14(17)4-3-5-15(11)19-16(21)18-10-12-6-8-13(20-2)9-7-12/h3-9H,10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDAPFOKEIECSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(4-methoxybenzyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)


![2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5703163.png)

![6-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5703172.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide](/img/structure/B5703178.png)


![6-chloro-4-ethyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5703217.png)

![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)